![molecular formula C14H18O9 B030697 [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 3366-47-0](/img/structure/B30697.png)

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

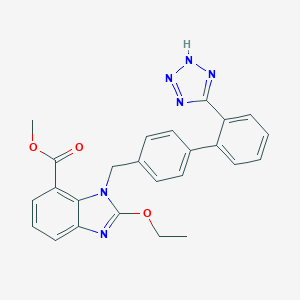

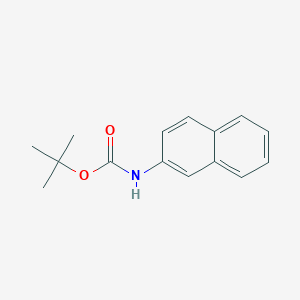

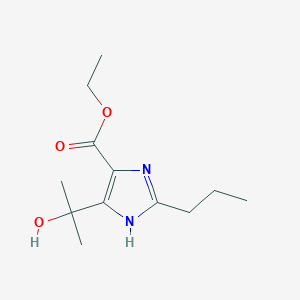

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as 3-acetoxy-2-hydroxy-4-methyl-2H-pyran-2-yl acetate, is a novel compound with a wide range of applications in the medical and scientific fields, including drug development, diagnostic imaging, and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which is composed of two distinct functional groups, an acetoxy group and a pyran-2-yl group. The acetoxy group is a highly reactive functional group, while the pyran-2-yl group is a relatively stable and non-reactive group. The combination of these two functional groups makes this compound an attractive option for a variety of applications.

Scientific Research Applications

Preparation of Acyl-Gluco-, Galacto- and Mannopyranoses

The compound is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . These are important in the study of the anomeric effect during deacetylation and dealkylation .

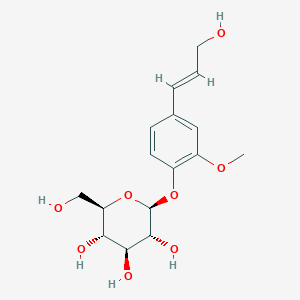

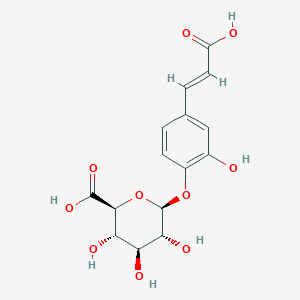

Synthesis of Phenolic Glycosides

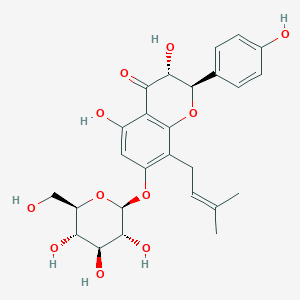

Phenolic glycosides, which have a variety of biological activities, are associated with the presence of this compound . For example, it’s found in A. plantanifolium, used for the treatment of rheumatalgia, paralysis, and cardianeuria .

Wound Healing

The compound is also found in A. plantanifolium, which is used to promote the healing of wounds .

Synthesis of Propargyl Function

The propargyl function in organic synthesis, particularly in carbohydrate chemistry, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Antibacterial and Antioxidant Activities

Carbazones containing simultaneously mono-saccharide and isatin moieties exhibited in vitro antibacterial and in vivo antioxidant activities .

Synthesis of Acylated Phenolic Glycosides

The compound is found in the Cucurbita species (commonly known as pumpkin), which contain many acylated phenolic glycosides . These species are traditionally used for deworming medicine (C. moschata) and the treatment of urinary and prostate disease (C. pepo) .

properties

IUPAC Name |

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRHQVSHQIAMPP-MRVWCRGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370472 |

Source

|

| Record name | ST50307551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

CAS RN |

3366-47-0 |

Source

|

| Record name | ST50307551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)